molecular formula C9H10INO2 B2538027 Methyl 2-amino-2-(2-iodophenyl)acetate CAS No. 1070773-68-0

Methyl 2-amino-2-(2-iodophenyl)acetate

Cat. No. B2538027
M. Wt: 291.088
InChI Key: ALRZUJHXMQQCMR-UHFFFAOYSA-N
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Patent
US08084448B2

Procedure details

To a solution of azido-(2-iodophenyl)-acetic acid methyl ester in THF (100 mL) is added triphenylphosphine (28.5 g, 109 mmol) in portions. The mixture is stirred at RT for 2 h then water (4 mL) is added and is heated to reflux. The solvent is removed under reduced pressure and ether (50 mL) is added followed by 2N HCl until acidic. The aqueous phase is washed with methylene chloride then is concentrated and basified with NaOH/ice until pH 12. The mixture is extracted with methylene chloride (3×200 mL) and the combined organic phases are dried over sodium sulfate. The solvent is removed under reduced pressure to give the title compound.
Name
azido-(2-iodophenyl)-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
28.5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
Quantity
4 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3](=[O:15])[CH:4]([N:12]=[N+]=[N-])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[I:11].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.O>C1COCC1>[CH3:1][O:2][C:3](=[O:15])[CH:4]([NH2:12])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[I:11]

Inputs

Step One
Name
azido-(2-iodophenyl)-acetic acid methyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
COC(C(C1=C(C=CC=C1)I)N=[N+]=[N-])=O
Name
Quantity
28.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
4 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture is stirred at RT for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
is heated to reflux
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure and ether (50 mL)
ADDITION
Type
ADDITION
Details
is added
WASH
Type
WASH
Details
The aqueous phase is washed with methylene chloride
CONCENTRATION
Type
CONCENTRATION
Details
then is concentrated
EXTRACTION
Type
EXTRACTION
Details
The mixture is extracted with methylene chloride (3×200 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic phases are dried over sodium sulfate
CUSTOM
Type
CUSTOM
Details
The solvent is removed under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
COC(C(C1=C(C=CC=C1)I)N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.